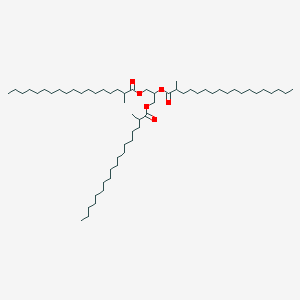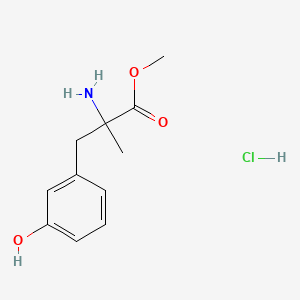![molecular formula C10H21NO2 B8018421 Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine](/img/structure/B8018421.png)
Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For example, the reaction between 2-propyl-1,3-dioxolane and a suitable amine precursor under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as toluenesulfonic acid or Lewis acids like zirconium tetrachloride can be employed to facilitate the reaction .
化学反応の分析
Types of Reactions: Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄
Substitution: Alkyl halides, acyl chlorides, RLi, RMgX
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine has several scientific research applications:
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological pathways involving amine groups.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism of action of Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring can act as a stabilizing group, enhancing the compound’s binding affinity to its targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
類似化合物との比較
- 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- 2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Comparison: Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in synthesis and research .
特性
IUPAC Name |
N-methyl-3-(2-propyl-1,3-dioxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-5-10(6-4-7-11-2)12-8-9-13-10/h11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNLTIZVQZKWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]methanamine](/img/structure/B8018346.png)








![Sodium;2-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)tetrazol-3-ium-2-yl]terephthalate](/img/structure/B8018430.png)
![2-[3-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3-pyridin-3-yltetrazol-2-ium-5-yl]phenoxy]-N,N-diethylethanamine;bromide](/img/structure/B8018436.png)

![4-[(2E)-2-[[4-[2-(diethylamino)ethoxy]phenyl]methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B8018451.png)
